molecular formula C10H10N4O3 B2777148 methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate CAS No. 727674-96-6

methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate

Cat. No.: B2777148
CAS No.: 727674-96-6
M. Wt: 234.215
InChI Key: KSMXHVYRSWXXPS-UHFFFAOYSA-N
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Description

Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate (CAS 727674-96-6) is an ester derivative featuring a tetrazole-substituted phenoxy group. Its structure comprises a methyl ester linked via an acetoxy bridge to a para-substituted phenyl ring bearing a tetrazole moiety. This compound is notable for its role as a pharmaceutical intermediate, particularly in synthesizing antibiotics and coordination complexes due to the tetrazole group's bioisosteric properties and metal-binding capabilities . It is commercially available at 95% purity (MFCD05860763) and serves as a precursor for bioactive molecules .

Properties

IUPAC Name

methyl 2-[4-(tetrazol-1-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-16-10(15)6-17-9-4-2-8(3-5-9)14-7-11-12-13-14/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMXHVYRSWXXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate typically involves the reaction of 4-(1H-tetrazol-1-yl)phenol with methyl chloroacetate in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

the principles of green chemistry, such as the use of eco-friendly solvents and mild reaction conditions, are often applied to optimize the synthesis process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Overview
Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly those exhibiting antimicrobial and anticancer properties. The tetrazole moiety is known for enhancing the biological activity of compounds, making it a valuable component in drug design.

Case Studies

  • Antimicrobial Activity : Research indicates that tetrazole-containing compounds can inhibit bacterial growth effectively. For instance, derivatives of this compound have shown promising results against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics .
  • Anticancer Properties : Studies have demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapeutics .

Materials Science

Overview
The unique structural properties of this compound make it suitable for developing advanced materials, including polymers and coatings.

Applications

  • Polymer Development : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.
  • Coatings : Its chemical properties allow for the formulation of protective coatings that exhibit resistance to environmental degradation.

Organic Synthesis

Overview
this compound acts as an intermediate in synthesizing various organic compounds. Its versatility is beneficial in producing heterocycles and aromatic derivatives.

Synthetic Routes
The synthesis typically involves reacting 4-(1H-tetrazol-1-yl)phenol with methyl chloroacetate under basic conditions, often using solvents like ethanol or acetonitrile. This method aligns with green chemistry principles to optimize production.

Overview
The compound's biological activities are attributed to its ability to interact with multiple biochemical pathways, influencing enzyme activity and cellular signaling.

Antimicrobial Activity

Research highlights that this compound exhibits significant antimicrobial properties, making it a candidate for further exploration in antibiotic development .

Anti-inflammatory and Analgesic Activity

Studies have indicated that derivatives of this compound demonstrate anti-inflammatory effects comparable to established drugs like diclofenac. These findings suggest potential applications in pain management therapies .

Data Tables

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against Staphylococcus aureus and E. coli with low MICs .
Anticancer drugsExhibits cytotoxicity against cancer cell lines .
Materials SciencePolymer enhancementImproves thermal stability and mechanical properties.
Protective coatingsResistant to environmental degradation.
Organic SynthesisIntermediate for heterocyclesVersatile in producing various organic compounds.
Biological ActivityAntimicrobial and anti-inflammatory agentsSignificant antimicrobial activity noted; comparable anti-inflammatory effects .

Mechanism of Action

The mechanism of action of methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Ethyl [4-(1H-Tetrazol-1-yl)phenoxy]acetate (CAS 28593-34-2)

  • Structural Difference : The ethyl ester analog replaces the methyl group with an ethyl chain.
  • No direct biological data are available, but such modifications often influence pharmacokinetics .

Methyl 4-(1H-Tetrazol-1-ylmethyl)benzoate (CAS 1643861-98-6)

  • Structural Difference: The tetrazole is attached via a methylene (-CH2-) spacer to the benzene ring instead of a direct phenoxy linkage.
  • This compound’s applications remain underexplored but may differ in coordination chemistry due to spatial flexibility .

Dihydropyridine-Tetrazole Derivatives ()

  • Structural Difference : Compounds like 2-oxo-6-[4-(1H-tetrazol-1-yl)phenyl]-1,2-dihydropyridine-3-carbonitrile incorporate a dihydropyridine core.
  • Impact: The dihydropyridine ring introduces π-conjugation and hydrogen-bonding sites, enhancing antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. Docking studies suggest strong binding affinities (aligned with MIC values), outperforming simpler esters like methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate in antimicrobial contexts .

Benzimidazole-Triazole-Thiazole Hybrids ()

  • Structural Difference: Compounds such as 9a-e feature benzimidazole, triazole, and thiazole rings appended to phenoxymethyl groups.
  • For example, 9c (with a bromophenyl-thiazole group) showed superior docking scores compared to acarbose, suggesting enhanced α-glucosidase inhibition. However, their synthesis is more complex (e.g., Cu-catalyzed azide-alkyne cycloaddition) compared to the straightforward esterification of this compound .

Boronic Acid Derivatives ()

  • Structural Difference: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid contains a boronic acid group and methoxyethyl side chain.
  • Impact : These compounds inhibit fungal histone deacetylase (MoRPD3) at lower concentrations (1 µM) than trichostatin A (1.5 µM). The boronic acid group enables covalent binding to catalytic residues, a mechanism absent in tetrazole-based esters. This highlights how functional group choice dictates target specificity .

Comparative Data Table

Compound Name CAS Number Molecular Weight Key Functional Groups Biological Activity/Application Reference
This compound 727674-96-6 248.23 g/mol Methyl ester, tetrazole, phenoxy Pharmaceutical intermediate
Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate 28593-34-2 262.26 g/mol Ethyl ester, tetrazole, phenoxy Undocumented; likely similar to methyl analog
2-Oxo-6-[4-(tetrazol-1-yl)phenyl]dihydropyridine N/A ~325 g/mol Dihydropyridine, tetrazole, nitrile Antibacterial (MIC: 8–16 µg/mL)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid N/A ~300 g/mol Boronic acid, methoxyethyl Fungal HDAC inhibition (IC50: ~1 µM)
Compound 9c (Benzimidazole-triazole-thiazole) N/A ~550 g/mol Benzimidazole, triazole, thiazole α-Glucosidase inhibition (docking score: -9.8 kcal/mol)

Biological Activity

Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate is a compound characterized by its unique structure, incorporating both a tetrazole ring and an ester functional group. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and agricultural applications.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. Similar compounds have demonstrated significant cytotoxic effects, indicating that this compound may also exhibit potent anticancer properties. The presence of the tetrazole ring enhances the compound's interaction with biological targets, potentially influencing enzyme activity and cellular signaling pathways.

2.1 Antimicrobial Activity

Research has shown that tetrazole-containing compounds often possess antimicrobial properties. This compound has been explored for its potential in inhibiting bacterial growth. For instance, studies involving related tetrazole compounds have indicated effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

2.2 Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting that it may interfere with cancer cell proliferation through mechanisms such as cell cycle arrest and activation of apoptotic pathways . The structure-activity relationship (SAR) analysis indicates that modifications to the phenoxy group can enhance cytotoxicity.

3. Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as solubility, stability, and bioavailability play significant roles in determining the effectiveness of this compound in clinical applications. Preliminary studies suggest that the compound exhibits favorable pharmacokinetic properties, which may facilitate its use in drug formulation.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrazole derivatives, including this compound, revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could significantly enhance antibacterial potency .

Case Study 2: Anticancer Potential

In another investigation, the anticancer effects of this compound were assessed using MTT assays on various cancer cell lines. The findings suggested that the compound exhibited IC50 values comparable to established chemotherapeutic agents, highlighting its potential as a lead compound for further development .

5. Conclusion

This compound represents a versatile compound with significant biological activity, particularly in antimicrobial and anticancer domains. Its unique structural features enable it to interact with various biological targets effectively. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic applications.

Q & A

Q. How can isotopic labeling (e.g., ¹⁴C) track metabolic pathways in biological systems?

  • Methodological Answer : Synthesize ¹⁴C-labeled compound via [¹⁴C]-methyl iodide alkylation. Administer tracer doses to hepatocyte cultures or perfused liver models. Radio-HPLC and AMS (accelerator mass spectrometry) quantify metabolites (e.g., demethylated products) .

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